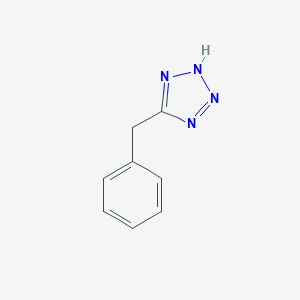

5-Benzyl-1H-tetrazole

Übersicht

Beschreibung

5-Benzyl-1H-tetrazole is an organic compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This compound is known for its applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-1H-tetrazole can be achieved through several methods. One common approach involves the reaction of benzyl chloride with sodium azide, followed by cyclization to form the tetrazole ring. This reaction typically occurs in the presence of a solvent such as dimethylformamide (DMF) and requires heating to facilitate the cyclization process .

Another method involves the use of benzyl isothiocyanate and sodium azide in the presence of water, which leads to the formation of this compound through a [3+2] cycloaddition reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as lanthanum nitrate hexahydrate has been reported to enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Benzyl-1H-tetrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted tetrazoles, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

5-Benzyl-1H-tetrazole and its derivatives have demonstrated significant antimicrobial properties. Research indicates that certain substituted tetrazoles exhibit antibacterial activity against a range of pathogens:

- Bacillus cereus

- Escherichia coli

- Pseudomonas aeruginosa

- Staphylococcus aureus

For example, a study reported that compounds with symmetrical structures showed higher inhibitory action against these bacteria, highlighting the potential of 5-benzyl derivatives in developing new antibiotics .

Antiviral Activity

In addition to antibacterial properties, tetrazole derivatives have been investigated for antiviral applications. A notable study explored the effects of 5-(phosphonomethyl)-1H-tetrazole on Herpes Simplex Virus (HSV) replication and found it to inhibit DNA polymerases effectively, suggesting its potential as an antiviral agent .

Case Study: Antituberculosis Agents

Recent research identified a series of 1-substituted-5-tetrazoles that exhibited potent antituberculosis activity with minimal toxicity. These compounds showed MIC values as low as 0.25 µM against multi-drug resistant strains of Mycobacterium tuberculosis, marking them as promising candidates for further development .

Coordination Chemistry

This compound acts as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals enhances the solubility and stability of these metal complexes, which can be crucial in catalysis and materials science applications. The unique nitrogen-rich structure allows for various coordination modes, making it versatile in synthesizing metal-organic frameworks (MOFs) and catalysts .

Material Science

Explosives and Energetic Materials

The high nitrogen content of tetrazoles makes them suitable for use in explosives. This compound can be incorporated into formulations to enhance the energy output and stability of explosive materials. Research has indicated that tetrazole-based compounds can serve as precursors for developing new energetic materials with improved performance characteristics .

Polymerization Applications

Recent advancements have explored the use of this compound in controlled polymerization processes. The compound's structure allows it to participate in reactions that yield nitrogen-rich polymers, which are valuable in various applications ranging from coatings to biomedical devices .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 5-Benzyl-1H-tetrazole involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a bioisostere for carboxylic acids, mimicking their interactions with biological receptors. The tetrazole ring’s electron density and ability to form hydrogen bonds contribute to its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Phenyl-1H-tetrazole

- 5-Methyl-1H-tetrazole

- 5-Benzylthio-1H-tetrazole

Uniqueness

5-Benzyl-1H-tetrazole is unique due to the presence of the benzyl group, which enhances its lipophilicity and ability to penetrate biological membranes. This property makes it a valuable compound in drug design and other applications where membrane permeability is crucial .

Biologische Aktivität

5-Benzyl-1H-tetrazole is a member of the tetrazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities and pharmacological potential. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. Its chemical formula is , and it exhibits a planar structure that allows for various interactions with biological targets. The presence of multiple nitrogen atoms contributes to its lipophilicity and ability to serve as a bioisostere for carboxylic acids, enhancing its membrane permeability and pharmacokinetic properties .

Pharmacological Properties

-

Antimicrobial Activity :

Several studies have demonstrated the antimicrobial properties of this compound derivatives. For instance, compounds synthesized from 5-substituted tetrazoles exhibited significant antibacterial activity against various strains such as Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa. One study reported that certain derivatives showed inhibitory action with yields ranging from 80% to 85% . -

P2X7 Receptor Antagonism :

A notable area of research involves the antagonistic effects of this compound derivatives on the P2X7 receptor, which is implicated in inflammatory responses. Compounds derived from this tetrazole exhibited potent antagonistic activity, with some showing an approximate 2.5-fold greater potency at human P2X7 receptors compared to rat receptors . This suggests potential therapeutic applications in treating inflammatory diseases. -

Metabolic Stability :

One of the advantages of using tetrazoles over traditional carboxylic acids is their resistance to metabolic degradation. This stability can lead to prolonged pharmacological effects and reduced frequency of dosing in therapeutic applications .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Hydrogen Bonding : The nitrogen atoms in the tetrazole ring can act as hydrogen bond acceptors, facilitating interactions with various biological macromolecules, including proteins and nucleic acids.

- Ionization : At physiological pH, tetrazoles can ionize, influencing their binding affinity to target receptors compared to their carboxylic acid counterparts .

- Steric Effects : The larger size of the tetrazole ring may affect binding orientation and affinity at active sites, which can either enhance or diminish pharmacological activity depending on the specific receptor involved .

Synthesis and Evaluation

A series of studies have focused on synthesizing various derivatives of this compound to evaluate their biological activities:

Eigenschaften

IUPAC Name |

5-benzyl-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c1-2-4-7(5-3-1)6-8-9-11-12-10-8/h1-5H,6H2,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDRWGJJZGJSGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30279040 | |

| Record name | 5-Benzyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30279040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18489-25-3 | |

| Record name | 18489-25-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Benzyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30279040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the porous structure of the ZnO microtubes advantageous for catalysis?

A: The high surface area of the porous ZnO microtubes (58 m2 g-1) is highlighted as a key factor contributing to their excellent catalytic properties. [] A larger surface area generally provides more active sites for the reactants to interact with the catalyst, potentially leading to faster reaction rates and higher yields.

Q2: Are there any details about the reaction mechanism for the synthesis of 5-benzyl-1H-tetrazole using porous ZnO microtubes as a catalyst?

A2: Unfortunately, the provided abstracts do not delve into the specific reaction mechanism. Further research into publications focusing on the synthesis of this compound, particularly those utilizing ZnO-based catalysts, would be necessary to understand the mechanistic aspects of this reaction. Exploring similar reactions involving heterogeneous catalysts and tetrazole formation could provide valuable insights.

Q3: Besides catalytic activity, are there other advantages of using porous ZnO microtubes for this compound synthesis?

A: The research highlights the cost-effectiveness of synthesizing these microtubes from bulk ZnO. [] This aspect, combined with their high catalytic activity, makes them potentially attractive for industrial applications. Further investigation into the reusability and long-term stability of these catalysts would be essential to assess their practical viability for large-scale synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.